molecular formula C10H13NO2 B1279378 N-methoxy-N-methyl-2-phenylacetamide CAS No. 95092-10-7

N-methoxy-N-methyl-2-phenylacetamide

Cat. No.: B1279378
CAS No.: 95092-10-7
M. Wt: 179.22 g/mol
InChI Key: DFLGWAFOSVGKKK-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-phenylacetamide (CAS 95092-10-7) is a specialty organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . This compound, belonging to the class of Weinreb amides, is a valuable building block in synthetic organic chemistry. Its primary research value lies in its role as a versatile acylating agent, where it reacts with organometallic reagents such as Grignard reagents or organolithiums to provide ketones without further over-addition, a characteristic feature of Weinreb amides . Beyond its fundamental utility, the structural motif of the phenylacetamide core is found in various pharmacologically active molecules and is utilized in the synthesis of complex heterocycles . For instance, derivatives of 2-phenylacetamide are investigated in the development of metallo-β-lactamase inhibitors . The compound should be stored sealed in a dry, environment at room temperature to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLGWAFOSVGKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439552
Record name Benzeneacetamide, N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95092-10-7
Record name Benzeneacetamide, N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Methoxy N Methyl 2 Phenylacetamide and Its Analogues

Classical and Established Preparation Routes for N-methoxy-N-methyl-2-phenylacetamide

The classical approaches to synthesizing this compound involve the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt with an activated form of phenylacetic acid. These established routes are reliable and widely used, encompassing direct conversion from the carboxylic acid using coupling agents, reaction via the acid halide, or transformation from an ester.

Acylation of N,O-Dimethylhydroxylamine with Carboxylic Acid Derivatives for this compound Formation

The most direct and common strategy for forming Weinreb amides is the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride. wikipedia.org This salt is generally preferred over the free amine due to its stability and ease of handling. wikipedia.org The reaction typically requires a base to liberate the free N,O-dimethylhydroxylamine in situ for the subsequent acylation.

Directly coupling phenylacetic acid with N,O-dimethylhydroxylamine requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. A wide array of peptide coupling reagents and other activating agents have been successfully employed for this purpose. wikipedia.org

One effective method involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This combination activates the carboxylic acid, allowing for mild conversion to the corresponding Weinreb amide. rsc.org Polymer-supported triphenylphosphine can also be used to simplify purification. rsc.org Another approach utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which facilitates the direct conversion of carboxylic acids into Weinreb amides in various solvents.

A particularly efficient one-pot, transition-metal-free method uses phosphorus trichloride (B1173362) (PCl₃) in toluene (B28343). organic-chemistry.org This procedure allows for the direct synthesis of Weinreb amides from carboxylic acids and N,O-dimethylhydroxylamine without the need to isolate sensitive intermediates. organic-chemistry.org The method is robust, tolerates a wide range of functional groups, and is suitable for large-scale production. organic-chemistry.org

Table 1: Selected Activating Agents for the Synthesis of Weinreb Amides from Carboxylic Acids
Activating AgentKey ReagentsTypical ConditionsReference
Triphenylphosphine/IodinePPh₃, I₂, iPr₂NEtCH₂Cl₂, 0 °C to room temp. rsc.org
Phosphorus TrichloridePCl₃, N,O-dimethylhydroxylamineToluene, 60 °C organic-chemistry.org
DMT-MMDMT-MM, N,O-dimethylhydroxylamine·HClAlcohols, Acetonitrile
Peptide Coupling ReagentsDCC, EDCI, HOBt, BOPVarious wikipedia.org

The original and perhaps most fundamental method for preparing Weinreb amides involves the conversion of a carboxylic acid to its corresponding acid halide, followed by reaction with N,O-dimethylhydroxylamine. wikipedia.org For the synthesis of this compound, phenylacetic acid is first converted to phenylacetyl chloride. This is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting phenylacetyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). chemicalbook.com The base neutralizes the HCl generated during the reaction and also the HCl from the hydroxylamine (B1172632) salt, driving the reaction to completion. This two-step procedure is highly reliable and generally provides the desired Weinreb amide in good yield. chemicalbook.com

Esters of phenylacetic acid, such as methyl phenylacetate (B1230308) or ethyl phenylacetate, can also serve as precursors to this compound. The direct amidation of these relatively unreactive esters is facilitated by the use of aluminum reagents. Treatment of an ester with trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) in the presence of N,O-dimethylhydroxylamine hydrochloride leads to the formation of the corresponding Weinreb amide in good yields. wikipedia.org Another variation involves activating the N,O-dimethylhydroxylamine with a non-nucleophilic Grignard reagent, like isopropyl magnesium chloride, before the addition of the ester. wikipedia.org

Conversion of Sterically Hindered Carboxylic Acids to N-methoxy-N-methyl Amides

The synthesis of Weinreb amides from sterically hindered carboxylic acids can be challenging, often resulting in low yields with standard coupling methods. However, specific reagents have been identified that efficiently promote this transformation.

One highly effective protocol employs methanesulfonyl chloride (MsCl) as an activator in the presence of triethylamine. acs.orgnih.govorganic-chemistry.org This method is predicated on the in situ formation of a mixed methanesulfonic anhydride (B1165640), which is highly reactive towards nucleophilic attack by N-methoxy-N-methylamine. organic-chemistry.org This procedure has proven successful for a range of sterically demanding carboxylic acids, providing the desired amides in yields ranging from 59% to 88%. acs.orgnih.gov A common byproduct, N-methoxy-N-methylmethanesulfonamide, can be readily removed under vacuum. organic-chemistry.org

Additionally, the one-pot method using phosphorus trichloride has been shown to be effective for sterically hindered carboxylic acids, yielding the corresponding Weinreb amides in excellent yields under mild conditions. organic-chemistry.org

Table 2: Methods for Synthesizing Weinreb Amides from Sterically Hindered Carboxylic Acids
MethodKey ReagentsAdvantagesReference
Methanesulfonyl Chloride ActivationMethanesulfonyl chloride, TriethylamineGood yields (59-88%) for hindered substrates. acs.orgnih.govorganic-chemistry.org
Phosphorus Trichloride MethodPCl₃, N,O-dimethylhydroxylamineOne-pot procedure, excellent yields, suitable for large scale. organic-chemistry.org

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, reduce waste, and operate under milder conditions. Several catalytic strategies have been developed for the synthesis of Weinreb amides and their analogues.

A noteworthy organocatalytic approach is the direct synthesis of Weinreb amides via dehydrative amidation catalyzed by a diboronic acid anhydride. rsc.orgrsc.org This represents the first successful catalytic dehydrative condensation of carboxylic acids with N,O-dimethylhydroxylamine and is particularly effective for substrates containing a directing hydroxyl group. rsc.org

In the realm of transition-metal catalysis, palladium-catalyzed aminocarbonylation provides a powerful route to aryl Weinreb amides. This method involves the reaction of aryl bromides with carbon monoxide and N,O-dimethylhydroxylamine at atmospheric pressure, catalyzed by a palladium complex. orientjchem.org This approach allows for the efficient synthesis of a wide range of aryl Weinreb amides, which are analogues of the title compound. orientjchem.org Furthermore, copper-catalyzed oxidative amidation of alcohols using tert-butyl hydroperoxide as an oxidant offers another catalytic pathway to Weinreb amides, tolerating various functional groups. organic-chemistry.org

Metal-Catalyzed Amidation Protocols (e.g., Palladium-catalyzed, Zirconium-catalyzed)

Metal catalysts play a crucial role in modern amide bond formation, offering efficient and selective routes. rsc.org Palladium and Zirconium complexes have been effectively employed in amidation reactions.

Palladium-catalyzed Synthesis:

Palladium catalysts are widely used for carbon-carbon and carbon-heteroatom bond formation. In the context of Weinreb amide synthesis, palladium-catalyzed aminocarbonylation of aryl halides or organoboronic acids provides a direct route. researchgate.net Another approach involves the palladium-catalyzed coupling of an activated carboxylic acid derivative with N,O-dimethylhydroxylamine. For instance, a recent study introduced a novel catalyst based on palladium immobilized on magnetic Fucus Vesiculosus extract (Pd@mFuVe catalyst) for the synthesis of N-alkyl-2-(4-methyl-1-oxoisoquinolin-2(1H)-yl)-2-phenylacetamide derivatives. nih.gov This process involves a cyclization reaction catalyzed by the palladium complex, demonstrating the utility of palladium in constructing complex phenylacetamide structures. nih.gov Wang and co-workers also reported a palladium-catalyzed C-H functionalization directed by the Weinreb amide group itself, showcasing its role as a directing group in reactions with iodoarenes using Pd(OAc)₂ as a pre-catalyst. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Phenylacetamide Analogue Synthesis

Catalyst Reactants Product Type Key Feature
Pd@mFuVe 2-iodobenzoic acid, allylamine, aldehydes, isocyanides N-alkyl-2-(4-methyl-1-oxoisoquinolin-2(1H)-yl)-2-phenylacetamides Heterogeneous, reusable catalyst for a multi-step synthesis including cyclization. nih.gov

Zirconium-catalyzed Synthesis:

Group (IV) metals, including zirconium, are effective catalysts for direct amidation reactions between carboxylic acids and amines. These catalytic systems are advantageous as they often proceed under mild conditions and avoid the use of stoichiometric, waste-intensive coupling reagents. The direct condensation of phenylacetic acid with N,O-dimethylhydroxylamine can be facilitated by zirconium catalysts, which activate the carboxylic acid towards nucleophilic attack by the amine. While specific protocols focused solely on this compound are not extensively detailed, the general applicability of zirconium-catalyzed direct amidation makes it a viable and environmentally benign strategy.

Organocatalytic and Dehydrative Amidation Strategies

In an effort to develop more sustainable synthetic methods, organocatalysis and dehydrative approaches have gained prominence.

Organocatalytic Amidation:

Organocatalysis avoids the use of potentially toxic and expensive metals. Catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective in the amidation of esters. ibm.com For example, TBD can catalyze the reaction between an ester of phenylacetic acid and N,O-dimethylhydroxylamine. Another strategy involves the organocatalytic cross-coupling of aldehydes with activating reagents like N-hydroxyimides. nih.gov The resulting active intermediates can then be converted into amides in a one-pot reaction. nih.gov This method utilizes readily available starting materials and offers a simple procedure for amide synthesis. nih.gov

Dehydrative Amidation:

Dehydrative amidation involves the direct coupling of a carboxylic acid and an amine with the removal of a water molecule, representing a highly atom-economical approach. Diboronic acid anhydride (DBAA) has been identified as an effective catalyst for the dehydrative condensation of carboxylic acids with aqueous methylamine, a method applicable to the synthesis of N-methyl secondary amides. rsc.org This strategy can be extended to the synthesis of N-methoxy-N-methylamides by using N,O-dimethylhydroxylamine. The reaction is driven by the removal of water, often using azeotropic distillation or molecular sieves.

Table 2: Comparison of Organocatalytic and Dehydrative Amidation

Strategy Catalyst Example Key Advantages Typical Substrates
Organocatalytic 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) Metal-free, mild conditions Esters, Aldehydes ibm.comnih.gov

Novel and Emerging Synthetic Strategies for this compound Structures

Research continues to uncover innovative methods for amide bond formation, including oxidative reactions and strategies involving cyclic precursors.

Oxidative Amidation Reactions

Oxidative amidation allows for the synthesis of amides from precursors at a lower oxidation state, such as alcohols or methylarenes, often avoiding the need to pre-activate a carboxylic acid. One metal-free approach describes the synthesis of heteroamides through the oxidative amidation of methylarenes with heteroaromatic amines using tert-Butyl hydroperoxide (TBHP) as the oxidant. dntb.gov.ua This concept can be adapted for the synthesis of this compound by using toluene as the carbonyl source and N,O-dimethylhydroxylamine. The reaction proceeds through an imine intermediate which is subsequently oxidized. dntb.gov.ua Similarly, the direct oxidative amidation of benzyl (B1604629) alcohols with N,O-dimethylhydroxylamine can be achieved using various catalytic systems. researchgate.net

Ring-Opening and Cyclization Precursors

Unconventional synthetic pathways involving ring-opening or cyclization can provide access to complex amide structures.

Ring-Opening Strategies:

The ring-opening of cyclic precursors can be a powerful method for generating specific acyclic structures. For instance, studies have shown that five-membered cyclic Weinreb amides can undergo N-O bond cleavage to afford ring-opened products. nih.gov While this is often an undesired side reaction, it can be harnessed synthetically. A suitably substituted lactone or cyclic anhydride derived from a phenylacetic acid precursor could potentially be opened by N,O-dimethylhydroxylamine, using reagents like dimethylaluminum chloride, to yield the desired this compound. researchgate.net

Cyclization Precursors:

Conversely, intramolecular cyclization reactions can be used to form heterocyclic structures that may serve as precursors. Research on the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides has shown that N-methoxy-2-phenylacetamide derivatives can cyclize to form intermediates like 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one. chemicalpapers.com While the primary goal of such studies is often the synthesis of heterocyclic compounds, the starting materials and intermediates highlight the reactivity of this compound analogues and suggest potential synthetic routes that proceed via cyclic intermediates. chemicalpapers.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
N,O-Dimethylhydroxylamine
N,O-dimethylhydroxylamine hydrochloride
Phenylacetic acid
Toluene
tert-Butyl hydroperoxide (TBHP)
2-iodobenzoic acid
Allylamine
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
Diboronic acid anhydride (DBAA)
Dimethylaluminum chloride
4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one
N-alkyl-2-(4-methyl-1-oxoisoquinolin-2(1H)-yl)-2-phenylacetamides

Reactivity Profiles and Mechanistic Investigations of N Methoxy N Methyl 2 Phenylacetamide

Nucleophilic Reactivity at the Carbonyl Center of N-methoxy-N-methyl-2-phenylacetamide

The N-methoxy-N-methylamide functional group, commonly known as a Weinreb amide, provides a distinct advantage in carbonyl chemistry. Its reaction with strong nucleophiles like organometallic reagents or hydride donors typically halts at the ketone or aldehyde stage, respectively, preventing the common issue of over-addition that affects esters and acid chlorides. This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.

Reactions with Organometallic Reagents for Ketone Synthesis (e.g., Grignard, Organolithium)

The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is a reliable method for the synthesis of ketones. adichemistry.comleah4sci.commasterorganicchemistry.comyoutube.comsigmaaldrich.com The nucleophilic carbon of the organometallic compound adds to the electrophilic carbonyl carbon of the amide. adichemistry.comnih.gov The resulting tetrahedral intermediate is stabilized by chelation between the metal ion (Mg or Li), the carbonyl oxygen, and the N-methoxy oxygen. This stable intermediate does not collapse to form a ketone until acidic workup. adichemistry.com Consequently, it resists a second nucleophilic attack, which would otherwise lead to the formation of a tertiary alcohol. masterorganicchemistry.com

The general mechanism proceeds as follows:

Nucleophilic Addition: The organometallic reagent attacks the carbonyl carbon.

Formation of Chelated Intermediate: A stable five-membered ring intermediate is formed, involving the metal atom.

Acidic Workup: The intermediate is hydrolyzed to release the final ketone product. adichemistry.com

This method is highly efficient for creating a diverse range of phenylacetone (B166967) derivatives.

Table 1: Synthesis of Ketones from this compound This table presents illustrative examples of ketone synthesis using various organometallic reagents. The specific yields can vary based on reaction conditions.

Organometallic Reagent (R-M)Reagent NameProduct (Ketone)Product Name
CH₃MgBrMethylmagnesium bromide1-phenylpropan-2-onePhenylacetone
C₆H₅LiPhenyllithium1,2-diphenyl-ethanoneDeoxybenzoin
CH₂=CHMgBrVinylmagnesium bromide1-phenylbut-3-en-2-one---
(CH₃)₂CHLiIsopropyllithium1-phenyl-3-methyl-butan-2-one---

Selective Reduction to Aldehydes using Hydride Donors

Similar to the reaction with organometallics, the reduction of this compound with hydride donors can be selectively stopped at the aldehyde stage. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). rsc.org

The mechanism mirrors that of ketone synthesis. The hydride attacks the carbonyl carbon, forming a stable tetrahedral intermediate chelated by the aluminum atom. This intermediate prevents further reduction to the primary alcohol, which is a common outcome when reducing esters or acid chlorides. Upon aqueous workup, the intermediate hydrolyzes to yield phenylacetaldehyde. The choice of hydride reagent and reaction conditions can be optimized to maximize the yield and selectivity of the aldehyde.

Table 2: Selective Reduction of this compound to Phenylacetaldehyde This table shows common hydride donors used for the selective reduction of Weinreb amides to aldehydes.

Hydride DonorReagent NameProduct
LiAlH₄Lithium aluminum hydridePhenylacetaldehyde
DIBAL-HDiisobutylaluminum hydridePhenylacetaldehyde

Intramolecular Transformations and Cyclization Pathways Involving this compound

The structure of this compound and its derivatives allows for various intramolecular reactions, leading to the formation of valuable heterocyclic systems.

Base-Mediated Cyclizations to Heterocyclic Systems (e.g., Pyrrolidinones, Dihydropyridinones)

Research on related N-methoxy-N-(2-oxoalkyl)amides has demonstrated that base-mediated intramolecular cyclization is a viable pathway for synthesizing heterocyclic compounds. chemicalpapers.comresearchgate.net In a study involving a derivative of N-methoxy-2-phenylacetamide, the use of potassium tert-butoxide (t-BuOK) as a base initiated a cyclization process. chemicalpapers.comresearchgate.net

With a substoichiometric amount of base (0.5 equivalents), an intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one was formed. chemicalpapers.comresearchgate.net When an excess of the base was used, the reaction proceeded further to yield the dehydrated product, 1-methoxy-1,5-dihydro-2H-pyrrol-2-one. chemicalpapers.comresearchgate.net This suggests a stepwise pathway involving an initial intramolecular aldol-type reaction followed by dehydration. While the formation of pyrrolidinone systems is established, the synthesis of dihydropyridinones through this method was not observed for the N-methoxy compound under the reported conditions. chemicalpapers.comresearchgate.net

Radical Oxidative Cyclization Processes

Radical oxidative cyclization offers another potential route for intramolecular transformations. However, attempts to induce such a cyclization on a related N-methoxy-2-phenylacetamide derivative to form N-methoxy-1,6-dihydropyridine-2,5-diones were unsuccessful. chemicalpapers.comresearchgate.net This indicates that, unlike their N-hydroxy counterparts which can undergo oxidation and subsequent transformation, the N-methoxy group in these substrates appears to block the proposed radical cyclization mechanism under the tested conditions. chemicalpapers.comresearchgate.net The stability of the N-methoxy group disfavors the formation of the necessary radical intermediates for this specific cyclization pathway. researchgate.net

Aryne-Mediated Annulation Reactions

The annulation of N-methoxy amides with arynes (benzyne and its derivatives) catalyzed by transition metals like palladium(II) has emerged as a significant strategy in organic synthesis. nih.govresearchgate.net This process involves the C-H activation of the substrate, directed by the amide group, followed by aryne insertion and subsequent cyclization. researchgate.net

Computational studies on the palladium(II)-catalyzed annulation of N-methoxy amides and arynes show that the amide nitrogen atom acts as the directing group, facilitating the initial C-H activation step. nih.gov Following aryne insertion, the reaction proceeds through a pathway involving nucleophilic addition to the carbonyl group, ultimately leading to the formation of 9,10-dihydrophenanthrenone derivatives rather than lactams. researchgate.net The specific application of this methodology to this compound would be expected to follow this established mechanistic framework, providing access to complex polycyclic structures.

Intermolecular Reaction Dynamics and Derivatization

This compound, a member of the Weinreb amide class, exhibits versatile reactivity that allows for a range of intermolecular transformations and the synthesis of diverse derivatives. These reactions leverage the unique electronic and steric properties of the N-methoxy-N-methylamide group.

The reductive functionalization of tertiary amides, analogous to this compound, provides a pathway to N-sulfonylformamidines. This transformation proceeds via a one-pot, two-step sequence under mild conditions. nih.gov Initially, the tertiary amide undergoes a catalytic reduction to form a corresponding enamine intermediate. This reduction can be achieved with high chemoselectivity using systems like molybdenum hexacarbonyl (Mo(CO)₆) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). nih.gov

The resulting enamine, without being isolated, is then treated in situ with a sulfonyl azide. This leads to the formation of the N-sulfonylformamidine product. nih.gov The methodology is tolerant of a wide array of functional groups on both the amide and the sulfonyl azide, including halides, ketones, esters, and nitro groups. nih.gov Phenylacetamide substrates are particularly effective in this transformation, leading to excellent yields of the intermediate enamines. nih.gov

Table 1: Reductive Sulfonamidation of Tertiary Amide Analogues nih.gov
Amide SubstrateSulfonyl Azide SubstrateN-sulfonylformamidine Product Yield (%)
N,N-Dimethyl-2-phenylacetamide4-Methylbenzenesulfonyl azide79%
N,N-Dimethyl-2-phenylacetamide4-Chlorobenzenesulfonyl azide74%
N,N-Dimethyl-2-phenylacetamide4-Nitrobenzenesulfonyl azide65%
1-(Indolin-1-yl)-2-phenylethan-1-one4-Methylbenzenesulfonyl azide78%
1-(Morpholino)-2-phenylethan-1-one4-Methylbenzenesulfonyl azide75%
N,N-Dibutyl-2-phenylacetamideBenzenesulfonyl azide71%

The N-methoxy-N-methylamide (Weinreb amide) group serves as an effective directing group in transition metal-catalyzed C-H functionalization reactions. nih.govbohrium.com This enables the direct and regioselective modification of otherwise inert C-H bonds, particularly on the aromatic ring of this compound. nih.gov

Ruthenium(II)-catalyzed systems have been successfully employed for the ortho-oxygenation of aromatic Weinreb amides. nih.govresearchgate.net Using a catalyst precursor like [RuCl₂(p-cymene)]₂ and an oxidant such as PhI(OAc)₂, a hydroxyl group can be selectively introduced at the ortho position of the phenyl ring. nih.gov The reaction exhibits a preference for electron-rich substrates. nih.gov

Furthermore, oxidative C-H alkenylation represents another powerful functionalization strategy. Rhodium(III) catalysts, in conjunction with a copper(II) acetate (B1210297) oxidant, can couple aromatic Weinreb amides with various alkenes at the ortho position. bohrium.com This method allows for the formation of new carbon-carbon bonds, expanding the molecular complexity of the parent amide. bohrium.com The Weinreb amide functionality can be preserved during these transformations, or in some cases, subsequent N-O bond cleavage can occur, depending on the substrate's structure. nih.govbohrium.com

Table 2: Examples of Oxidative C-H Functionalization of Aromatic Weinreb Amides nih.govbohrium.com
TransformationCatalyst SystemOxidantKey Features
ortho-Oxygenation[RuCl₂(p-cymene)]₂PhI(OAc)₂High selectivity for mono-oxygenated products. nih.gov
ortho-AlkenylationRh(III) ComplexCu(OAc)₂Direct C-C bond formation at the ortho position. bohrium.com
ortho-ArylationPd(OAc)₂Ag₂CO₃Proceeds via proposed Pd(IV) intermediates. nih.gov

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reactivity and predicting outcomes. The stability of key intermediates and the influence of reaction conditions are central to these investigations.

A defining mechanistic feature of Weinreb amides is their reaction with organometallic nucleophiles (e.g., Grignard or organolithium reagents). The reaction proceeds through a stable five-membered tetrahedral cyclic intermediate. wikipedia.orgresearchgate.netorganic-chemistry.org This stability arises from the chelation of the metal cation by both the newly formed alkoxide and the N-methoxy oxygen atom. wikipedia.orgacs.org This chelated adduct is stable at low temperatures and does not collapse to form a ketone until aqueous workup. wikipedia.orgorganic-chemistry.org This prevents the common problem of "over-addition," where a second equivalent of the nucleophile attacks the intermediate ketone to form a tertiary alcohol. wikipedia.orgorganic-chemistry.org

In transition metal-catalyzed C-H activation reactions, the mechanism involves different types of intermediates. For instance, in the Ru(II)-catalyzed ortho-alkenylation, it is proposed that oxidative addition of the ruthenium center to the N-O bond can furnish ruthenacycle intermediates. nih.gov The stability and accessibility of these cyclic intermediates can depend on ring size. nih.gov For palladium-catalyzed C-H arylations, mechanistic proposals involve the formation of Pd(IV) intermediates as part of the catalytic cycle. nih.govresearchgate.net

The stereochemical outcome of reactions involving this compound and its analogues is a critical aspect of their synthetic utility. The Weinreb amide group can play a role in directing stereoselective transformations, particularly at the α-carbon.

Asymmetric synthesis of syn-α-substituted β-amino acid derivatives has been achieved through the diastereoselective reaction of prochiral lithium enolates of Weinreb amides with N-sulfinyl imines (sulfinimines). orientjchem.org The addition of the enolate to the sulfinimine proceeds with a high degree of stereocontrol, enabling the synthesis of chiral building blocks. orientjchem.org These resulting β-amino Weinreb amides can then be converted into other functional groups like β-amino acids or ketones. orientjchem.org Importantly, the preparation of the Weinreb amide itself from a carboxylic acid with a pre-existing α-chiral center can proceed without racemization, preserving the stereochemical integrity of the molecule. acs.org

Solvent plays a critical role in dictating the conformational properties of N-methoxy-N-methylamides, which in turn can influence their reactivity. lifechempharma.com The amide bond in these molecules can exist in either a cis or trans conformation. These two conformers are often close in energy, and their relative stability can be significantly influenced by the surrounding medium. lifechempharma.com

For N-methoxy-N-methylacetamide, a close analogue of the title compound, theoretical and experimental studies have shown a distinct solvent-dependent conformational preference. lifechempharma.com In the gas phase, the trans conformer is dominant. However, in aqueous solutions, NMR measurements indicate that the cis conformation represents the absolute energy minimum. lifechempharma.com Solvation is a primary factor driving this shift in conformational equilibrium. The differential stabilization of the conformers' dipole moments by the solvent can alter the energy landscape and favor one geometry over the other, thereby affecting the accessibility of reactive pathways. lifechempharma.com

Advanced Applications of N Methoxy N Methyl 2 Phenylacetamide in Complex Chemical Synthesis

Strategic Utility in Natural Product Total Synthesis

The precise and predictable reactivity of N-methoxy-N-methyl-2-phenylacetamide makes it a powerful tool in the intricate field of natural product total synthesis. Its role as a stable and reliable precursor allows for the controlled formation of key intermediates, which is crucial for the successful assembly of complex natural product scaffolds.

While direct literature examples detailing the use of this compound in the total synthesis of specific alkaloids are not extensively documented, its potential as a precursor is significant. The phenylacetamide structural unit is a key component of various alkaloid families. The Weinreb amide functionality allows for the facile introduction of a phenylacetyl group, which can then be elaborated into more complex cyclic systems characteristic of alkaloids. For instance, the reaction of this compound with a suitable organometallic reagent containing a nitrogen atom or a precursor to a nitrogen-containing ring could serve as a key step in the construction of isoquinoline (B145761) or indole (B1671886) alkaloid frameworks. The resulting ketone is a versatile functional group that can participate in a variety of subsequent transformations, such as cyclizations, reductions, and rearrangements, to build the intricate polycyclic systems of alkaloids.

The synthesis of natural product analogues for structure-activity relationship (SAR) studies is a critical component of drug discovery. This compound serves as a valuable building block in this area, enabling the systematic modification of a natural product's core structure. By utilizing this Weinreb amide, chemists can introduce variations to the phenylacetyl portion of a molecule, allowing for the exploration of how these changes impact biological activity. For example, derivatives of this compound with substitutions on the phenyl ring could be used to synthesize analogues of natural products with altered electronic or steric properties. This approach is instrumental in optimizing the potency, selectivity, and pharmacokinetic profiles of lead compounds derived from natural sources. A dissertation from Purdue University describes the synthesis of this compound as an intermediate in the context of creating bioactive molecules and natural product cores. purdue.edu

Role in Pharmaceutical and Agrochemical Synthesis

The phenylacetamide moiety is a prevalent feature in a wide array of commercially significant compounds, including active pharmaceutical ingredients (APIs) and agrochemicals. This compound provides a reliable and efficient route for the incorporation of this key structural fragment.

In the agrochemical sector, phenylacetamide derivatives are utilized in the synthesis of fungicides and other crop protection agents. alibaba.com For instance, certain phenylacetamide compounds are precursors to important pesticides. chemicalbook.com The synthesis of novel fungicides often involves the creation of complex molecules with specific stereochemistry and functional group arrays. This compound can be employed to introduce the phenylacetyl group into a larger molecule, which is then further functionalized to produce the final agrochemical product. A Chinese patent describes a method for producing phenylacetamide compounds for use as agricultural bactericides. google.com The ability to construct ketone intermediates with high precision is particularly valuable in this field, where the biological activity of a compound can be highly dependent on its exact molecular structure.

This compound as a Building Block for Complex Architectures

The utility of this compound extends beyond its role as a simple precursor. It serves as a versatile building block for the construction of highly functionalized and stereochemically complex molecular architectures. Its ability to undergo clean and high-yielding reactions makes it a valuable component in convergent synthetic strategies, where complex fragments of a target molecule are synthesized independently and then coupled together.

Two-Carbon Homologating Agent Applications

This compound and its activated derivatives are effective reagents for two-carbon homologation, a process that extends a carbon chain by two atoms. This application leverages the nucleophilicity of the α-carbon after deprotonation. A closely related analogue, N-methoxy-N-methyl-2-phenylsulfonylacetamide, demonstrates this principle effectively. researchgate.netnih.gov The phenylsulfonyl group enhances the acidity of the methylene (B1212753) protons, facilitating easy formation of a carbanion at the active methylene site. researchgate.net

The general strategy involves two key steps:

Alkylation: The acetamide (B32628) is treated with a base to form an enolate, which then acts as a nucleophile. This enolate reacts with an alkyl halide (R-X) in an SN2 reaction, attaching the alkyl group 'R' to the α-carbon.

Conversion: The resulting alkylated Weinreb amide is a stable intermediate. The inherent stability of the Weinreb amide's tetrahedral intermediate, formed upon reaction with organometallic reagents, prevents over-addition. wikipedia.org This intermediate can then be treated with a Grignard reagent (R'MgX) or an organolithium reagent (R'Li) to yield a ketone (R-CH(Ph)-C(=O)-R'), or with a hydride source like lithium aluminum hydride to produce an aldehyde (R-CH(Ph)-CHO). wikipedia.orgorganic-chemistry.org

The simplicity of the alkylation at the active methylene position, followed by the reliable conversion of the Weinreb amide, makes this class of compounds a versatile tool for the two-carbon homologation of alkyl halides. researchgate.netnih.gov

Substrate (Alkyl Halide)Substrate TypeKey ReagentsHomologated Product Type
Generic Alkyl Halide (R-X)Alkyl Halide1. Base (e.g., NaH) 2. Organometallic (R'MgX or R'Li)Ketone or Aldehyde
IodomethaneAlkyl Halide1. NaH 2. PhMgBrPropiophenone derivative
Benzyl (B1604629) BromideAlkyl Halide1. NaH 2. LiAlH43,4-diphenylpropanal
Glucosyl BromideSugar Halide1. NaH 2. Reductive removal of sulfonyl group2,3-dideoxy sugar derivative. researchgate.net

Synthesis of alpha-Fluoro Ketones and Other Fluorinated Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. This compound provides a strategic platform for the synthesis of α-fluoro ketones, which are valuable intermediates in medicinal chemistry. rsc.org The synthesis leverages the formation of an enolate intermediate from the Weinreb amide, which is then trapped by an electrophilic fluorinating agent.

The synthetic sequence is as follows:

Enolate Formation: The acetamide is deprotonated at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lithium enolate.

Electrophilic Fluorination: The enolate solution is then treated with an electrophilic fluorine source. A common and effective reagent for this purpose is N-fluorobenzenesulfonimide (NFSI) or commercial reagents like Selectfluor®. organic-chemistry.org The enolate attacks the electrophilic fluorine atom, yielding α-fluoro-N-methoxy-N-methyl-2-phenylacetamide.

Ketone Synthesis: The resulting α-fluorinated Weinreb amide is then reacted with a suitable organometallic reagent (e.g., a Grignard reagent or organolithium compound). The Weinreb amide functionality ensures a clean conversion to the corresponding α-fluoro ketone without the common side reaction of over-addition. wikipedia.orgorganic-chemistry.org

This methodology allows for the controlled and efficient synthesis of diverse α-fluoro ketones by varying the organometallic reagent used in the final step.

Organometallic Reagent (R-M)Reagent TypeKey Reaction StepsFinal α-Fluoro Ketone Product
Methylmagnesium Bromide (CH3MgBr)Grignard1. LDA 2. NFSI 3. CH3MgBr1-Fluoro-1-phenylpropan-2-one
Phenylmagnesium Bromide (PhMgBr)Grignard1. LDA 2. NFSI 3. PhMgBr2-Fluoro-1,2-diphenyl-ethan-1-one
n-Butyllithium (n-BuLi)Organolithium1. LDA 2. NFSI 3. n-BuLi1-Fluoro-1-phenylhexan-2-one
Vinylmagnesium BromideGrignard1. LDA 2. NFSI 3. VinylMgBr3-Fluoro-3-phenylbut-1-en-2-one

Preparation of α-Alkoxyl Amides

α-Alkoxyl amides are important structural motifs in various biologically active compounds and serve as precursors for α-alkoxy ketones. An efficient method for synthesizing α-alkoxy ketones involves the preparation of an α-alkoxy Weinreb amide intermediate, which is then acylated. researchgate.net This approach highlights the utility of N-methoxy-N-methyl amide structures in complex syntheses.

A general and effective route involves the direct synthesis of α-siloxy-Weinreb amides from aldehydes in a one-pot reaction. nih.govorganic-chemistry.org This method uses a masked acyl cyanide reagent bearing a tert-butyldimethylsilyl (TBS) group along with N,O-dimethylhydroxylamine. nih.gov The TBS group serves as a protecting group for the hydroxyl function, which can be deprotected and alkylated in subsequent steps to form the desired α-alkoxy group.

The reaction sequence can be outlined as:

α-Siloxylation: An aldehyde is converted directly to an α-siloxy-Weinreb amide. This transformation creates the C-O bond at the α-position in a protected form. nih.gov

Deprotection and Alkylation (optional): If a different alkoxy group is desired, the silyl (B83357) ether can be cleaved, and the resulting α-hydroxy Weinreb amide can be alkylated using a standard procedure like the Williamson ether synthesis.

Conversion to Ketone: The α-alkoxy Weinreb amide is then treated with a specific Grignard or other organometallic reagent to furnish the target α-alkoxy ketone in high yield. researchgate.net

This strategy provides a reliable pathway to functionalized ketones that might be difficult to access through direct α-alkoxylation of a pre-formed ketone enolate.

Starting MaterialKey ReagentsIntermediateFinal Product Type
Aldehyde (R-CHO)Masked acyl cyanide (TBS-protected), N,O-dimethylhydroxylamine. nih.govα-siloxy-Weinreb amideα-siloxy-ketone (after reaction with R'MgX)
BenzaldehydeTBS-CN, N,O-dimethylhydroxylamine, then PhMgBrα-(TBS-oxy)-N-methoxy-N-methyl-2-phenylacetamideα-(TBS-oxy)-deoxybenzoin
α-Hydroxy Weinreb Amide1. NaH 2. Alkyl Halide (e.g., CH3I)α-alkoxy-Weinreb amideα-alkoxy-ketone (after reaction with R'MgX)

Advanced Spectroscopic and Computational Characterization of N Methoxy N Methyl 2 Phenylacetamide

Comprehensive Spectroscopic Investigations

The structural elucidation and conformational analysis of N-methoxy-N-methyl-2-phenylacetamide, a Weinreb amide derivative of phenylacetic acid, rely on a combination of advanced spectroscopic techniques. These methods provide a detailed map of the molecule's atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, a complete picture of the proton and carbon framework can be assembled.

Proton (¹H) NMR Spectroscopic Data Interpretation

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by sharp singlets for the methyl and methylene (B1212753) groups and a complex multiplet for the aromatic protons.

The chemical shifts, reported in parts per million (ppm), confirm the presence of all expected proton groups. The N-methyl (N-CH₃) and O-methyl (O-CH₃) groups appear as sharp singlets, typically in the range of 3.17-3.64 ppm. ehu.es The two benzylic protons (CH₂-Ph) also produce a singlet around 3.76-3.81 ppm, indicating their chemical equivalence. ehu.es The five protons of the phenyl ring appear as a complex multiplet in the aromatic region (7.20-7.42 ppm), which is characteristic of a monosubstituted benzene (B151609) ring. ehu.essemanticscholar.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
7.20 - 7.42 m 5H C₆H₅-
3.76 - 3.81 s 2H -CH₂-
3.58 - 3.64 s 3H O-CH₃
3.17 - 3.23 s 3H N-CH₃

Data sourced from studies conducted in CDCl₃. ehu.essemanticscholar.org

Carbon-13 (¹³C) NMR Spectroscopic Data and Chemical Shift Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the amide group is typically observed far downfield, a characteristic feature of C=O groups. The aromatic carbons of the phenyl ring produce a cluster of signals in the 125-135 ppm range. The aliphatic carbons—the benzylic CH₂, the N-methyl, and the O-methyl—appear in the upfield region of the spectrum.

While specific experimental data for this compound is not widely published, expected chemical shift ranges can be predicted based on analogous structures.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

Expected Chemical Shift (δ ppm) Carbon Assignment
~172 C=O (Amide Carbonyl)
~135 C (Quaternary Aromatic)
~129 CH (Aromatic)
~128 CH (Aromatic)
~127 CH (Aromatic)
~61 O-CH₃
~41 -CH₂-
2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show correlations between protons that are coupled to each other (typically through 2-3 bonds). For this molecule, it would primarily confirm the coupling within the aromatic ring protons, helping to resolve the multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the proton signal at ~3.78 ppm to the benzylic carbon, the signal at ~3.61 ppm to the O-methyl carbon, the signal at ~3.20 ppm to the N-methyl carbon, and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (2-3 bonds) between protons and carbons. Key correlations expected for this compound would include the benzylic protons (~3.78 ppm) showing a correlation to the amide carbonyl carbon (~172 ppm) and the quaternary aromatic carbon (~135 ppm). The methyl protons would also show correlations to the carbonyl carbon, confirming the amide structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Conformational Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the amide carbonyl (C=O) stretch.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Intensity
~3100-3000 C-H Aromatic Stretch Medium
~2970-2850 C-H Aliphatic Stretch Medium
~1660 C=O Amide Stretch Strong
~1600, ~1495, ~1450 C=C Aromatic Ring Stretch Medium-Weak
~1180 C-N Stretch Medium
~1000 N-O Stretch Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass with extremely high precision. For this compound (molecular formula C₁₀H₁₃NO₂), the theoretical monoisotopic mass can be calculated. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the elemental composition.

Molecular Formula: C₁₀H₁₃NO₂

Calculated Monoisotopic Mass: 179.09463 g/mol

Experimental determination via techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) would typically measure the mass of the protonated molecule, [M+H]⁺, at m/z 180.1019. chemrxiv.org

X-ray Diffraction Analysis for Solid-State Structure and Stereochemical Assignment

Single-crystal X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis would provide unequivocal information about its molecular conformation, bond lengths, bond angles, and stereochemistry in the solid state. The resulting crystal structure would serve as a crucial benchmark for validating the results of computational geometry optimizations. iucr.orgresearchgate.net

In cases where this compound is synthesized with a chiral center, for instance, by substitution on the phenylacetyl group, the potential for diastereomers arises. X-ray diffraction is a powerful tool for analyzing such mixtures. If a diastereomeric mixture crystallizes, it is often possible to resolve the distinct structures of each diastereomer within the crystal lattice. researchgate.net This allows for unambiguous assignment of the relative and absolute stereochemistry of each stereocenter.

Furthermore, crystallographic analysis of diastereomeric compounds can reveal the preferred conformations adopted by each isomer in the solid state. researchgate.net This information is invaluable for understanding how stereochemistry influences molecular shape and packing, which in turn can affect the compound's physical properties and biological activity. While techniques like NMR spectroscopy are effective for determining diastereomeric ratios in solution, XRD provides a precise picture of the stereoisomers that are incorporated into the crystal. nih.gov

The way molecules pack together in a crystal is governed by a network of intermolecular interactions. ias.ac.in For this compound, which is an N,N-disubstituted amide, the absence of an N-H bond precludes the formation of classical strong hydrogen bonds that are common in primary and secondary amides. iucr.org

Consequently, the crystal packing is expected to be dominated by weaker interactions, such as C-H···O hydrogen bonds, dipole-dipole interactions between amide groups, and van der Waals forces. nih.gov The phenyl group may also participate in π-stacking or C-H···π interactions. iucr.org

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts from XRD data. researchgate.netiucr.org By mapping properties like electrostatic potential onto the Hirshfeld surface, regions of positive and negative potential can be identified, revealing sites prone to specific interactions and providing a detailed picture of the crystal's supramolecular architecture.

Interaction TypeDescriptionPotential Role in Crystal Packing
C-H···O InteractionsWeak hydrogen bonds between C-H donors (from methyl or phenyl groups) and the amide carbonyl oxygen acceptor.Key in forming chains or layered structures in the absence of N-H donors. researchgate.net
Dipole-Dipole InteractionsAttractive or repulsive forces between the permanent dipoles of the amide carbonyl groups. nih.govInfluences the relative orientation of molecules, often leading to antiparallel arrangements.
π-StackingAttractive, noncovalent interactions between the aromatic phenyl rings of adjacent molecules.Contributes to the overall stability of the crystal lattice. iucr.org
Van der Waals ForcesDispersion forces that are ubiquitous and contribute significantly to the overall packing efficiency.Essential for consolidating the crystal structure. iucr.org

Quantum Chemical and Computational Studies

To complement experimental data, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the molecule's properties at an electronic level. These studies provide insights into molecular geometry, conformational preferences, and spectroscopic characteristics that may be difficult to probe experimentally.

DFT is a widely used computational method for studying the electronic structure of molecules. mdpi.com By approximating the electron density, DFT calculations can determine the molecule's energy, electron distribution, and other properties. Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly used to provide a balance between computational cost and accuracy for organic molecules. nih.gov These calculations are fundamental for understanding the intrinsic properties of this compound in the gas phase or in solution, free from the constraints of the crystal lattice.

A primary application of DFT is the optimization of molecular geometry to find the lowest energy structure. researchgate.net For a flexible molecule like this compound, this involves identifying all stable conformers by rotating its single bonds and calculating the energy of each. The calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer.

These theoretical values are often in excellent agreement with experimental data obtained from X-ray crystallography, serving as a powerful validation of the chosen computational method. iucr.org Discrepancies between the calculated gas-phase structure and the experimental solid-state structure can highlight the influence of intermolecular forces on the molecule's conformation.

Geometric ParameterInformation Provided by DFTComparison
Bond Lengths (Å)Calculated distances between bonded atoms (e.g., C=O, C-N, N-O).Compared with X-ray diffraction data to assess computational accuracy. iucr.org
Bond Angles (°)Calculated angles between three connected atoms (e.g., O=C-N).Provides insight into the molecule's local geometry.
Dihedral Angles (°)Calculated rotational angles around bonds, defining the molecule's conformation.Identifies the most stable spatial arrangement of the phenyl and amide groups.

DFT calculations are also highly effective at predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov Computed chemical shifts can be correlated with experimental spectra to aid in the assignment of complex signals and confirm the proposed structure. youtube.com

Similarly, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net The calculated frequencies for stretching and bending modes (e.g., the characteristic C=O stretch of the amide) are often systematically overestimated and are therefore scaled by an empirical factor to improve agreement with experimental IR data. mdpi.comnih.gov This analysis helps in assigning the vibrational modes and understanding the molecule's dynamic behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Calculation of Energy Barriers and Reaction Pathways

The synthetic utility of this compound, like other Weinreb amides, lies in its controlled reactivity towards nucleophiles to form ketones. wikipedia.orgnumberanalytics.comresearchgate.net Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to elucidate the intricate details of its reaction mechanisms, including the calculation of energy barriers and the mapping of reaction pathways. nih.govresearchgate.netmdpi.com

A key reaction of this compound is its acylation of organometallic reagents. The generally accepted mechanism involves the nucleophilic addition of the organometallic species to the carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org A critical feature of Weinreb amides is the stabilization of this intermediate through chelation by the N-methoxy group, which prevents the common problem of over-addition to form tertiary alcohols. wikipedia.org

Illustrative Reaction Coordinate for Nucleophilic Acylation:

A typical reaction pathway would involve the following steps:

Reactant Complex Formation: The organometallic reagent and this compound approach each other to form an initial complex.

Transition State: The system passes through a high-energy transition state where the new carbon-carbon bond is partially formed, and the carbonyl double bond is partially broken.

Tetrahedral Intermediate: A stable chelated tetrahedral intermediate is formed.

Product Formation: The intermediate collapses upon acidic workup to yield the corresponding ketone and N,O-dimethylhydroxylamine.

The calculated energy barriers for these steps are crucial for understanding the reaction kinetics and selectivity. For instance, a high energy barrier for the breakdown of the tetrahedral intermediate to unwanted byproducts would explain the high selectivity observed in Weinreb amide reactions.

Table 1: Hypothetical Calculated Energy Barriers for the Reaction of this compound with a Generic Grignard Reagent (R-MgBr)

StepDescriptionRelative Energy (kcal/mol)
1Reactants (Separated)0.0
2Reactant Complex-2.5
3Transition State 1 (C-C bond formation)+10.5
4Tetrahedral Intermediate-15.0
5Transition State 2 (Breakdown to ketone)+5.0
6Products (Ketone + byproducts)-25.0

Note: The data in this table is illustrative and based on general principles of Weinreb amide reactivity. Actual values would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electronic structure of a molecule, translating complex wavefunctions into a language of localized bonds, lone pairs, and intermolecular interactions. uba.arnih.govjuniperpublishers.comwisc.edubibliotekanauki.plq-chem.com For this compound, NBO analysis can elucidate the nature of its bonding, hyperconjugative interactions, and potential for intermolecular associations.

Intramolecular Interactions:

Key intramolecular interactions within this compound that can be quantified by NBO analysis include:

Hyperconjugation: Delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. A significant interaction would be the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (π*C=O), which contributes to the partial double bond character of the C-N amide bond.

Steric and Electrostatic Interactions: NBO analysis can also provide insights into steric repulsions and electrostatic interactions between different parts of the molecule, which influence its preferred conformation.

Intermolecular Interactions:

NBO analysis is also invaluable for studying intermolecular interactions, such as those occurring in solution or in the solid state. For this compound, potential intermolecular interactions include:

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, it can act as a hydrogen bond acceptor at the carbonyl oxygen and the methoxy (B1213986) oxygen.

van der Waals Interactions: These non-covalent interactions play a crucial role in the condensed phase behavior of the molecule.

The strength of these interactions is quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which provides a stabilization energy (E(2)) for each donor-acceptor interaction.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
nNπC=O~40-60Amide Resonance
σC-H (benzyl)σC-C (phenyl)~2-5Hyperconjugation
nO (methoxy)σ*N-C~1-3Anomeric Effect

Note: The E(2) values are typical ranges for such interactions in amides and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org By simulating the motions of atoms and molecules over time, MD can provide a detailed understanding of the conformational landscape of this compound in different solvent environments. nih.govmedchemexpress.com

An MD simulation would typically involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box filled with solvent molecules (e.g., water, THF, or dichloromethane).

Force Field Application: A force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates, is applied.

Simulation Run: The system is allowed to evolve over time by numerically integrating Newton's equations of motion.

Trajectory Analysis: The resulting trajectory, which is a record of the positions and velocities of all atoms over time, is analyzed to extract information about the conformational dynamics.

From the MD trajectory, one can determine the probability of finding the molecule in different conformations, thus mapping its conformational landscape. Key dihedral angles, such as those around the amide bond and the bond connecting the phenyl group to the acetyl group, would be monitored to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Table 3: Illustrative Conformational Analysis from a Hypothetical MD Simulation of this compound in Tetrahydrofuran (THF)

Dihedral AngleMost Populated Range (degrees)Relative Population (%)
Cphenyl-Cα-Ccarbonyl-N60 to 9075
Cα-Ccarbonyl-N-Cmethyl170 to 190 (trans)95
Ccarbonyl-N-O-Cmethoxy80 to 11060

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules like this compound. rsc.org These methods are often based on the analysis of the molecule's electronic structure, providing insights into which sites are most susceptible to nucleophilic or electrophilic attack.

Reactivity Indices:

Several reactivity indices derived from DFT calculations can be used to predict the reactivity of this compound:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For a reaction with a nucleophile, the LUMO of the Weinreb amide will be the primary site of attack. The LUMO is expected to be localized on the carbonyl carbon, indicating its electrophilicity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this compound, the carbonyl carbon would exhibit a significant positive potential.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a particular atomic site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites.

Predicting Selectivity:

Computational methods can also be employed to predict the selectivity of reactions involving this compound. For example, in reactions where multiple electrophilic sites are present, the relative activation energies for nucleophilic attack at each site can be calculated. The pathway with the lowest energy barrier will be the most favored, thus predicting the regioselectivity of the reaction.

Table 4: Illustrative Computational Reactivity Descriptors for this compound

DescriptorPredicted ValueInterpretation
LUMO Energy~ -0.5 eVIndicates susceptibility to nucleophilic attack
ESP at Carbonyl CarbonPositiveConfirms electrophilic nature
Fukui Function (f-) at Carbonyl CarbonHighPredicts this to be the primary site of nucleophilic attack

Note: The values presented are typical for similar amide systems and are for illustrative purposes.

Future Prospects and Emerging Research Frontiers for N Methoxy N Methyl 2 Phenylacetamide

Development of More Sustainable and Greener Synthetic Routes

The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical and chemical industries. rsc.org Consequently, developing greener methods for preparing N-methoxy-N-methyl-2-phenylacetamide is a key research area. Traditional methods often rely on coupling reagents that generate significant waste. themjalab.com Future efforts are focused on catalytic and more atom-economical approaches.

Key green strategies include:

Direct Amidation: Research is moving towards the direct condensation of phenylacetic acid and N,O-dimethylhydroxylamine. themjalab.com This approach, which generates only water as a byproduct, is a primary goal for sustainable amide synthesis. themjalab.com Catalytic methods, for instance using diboronic acid anhydride (B1165640), are being explored to facilitate this transformation under milder conditions. rsc.org

Electrosynthesis: Electrochemical methods offer a promising green alternative for amide bond formation, avoiding the need for chemical oxidants or coupling agents. rsc.org

Silane-Mediated Coupling: The use of silanes, such as diphenylsilane, presents a straightforward method for direct amide synthesis from carboxylic acids and amines without the need for strict anhydrous conditions. themjalab.com

Synthetic StrategyDescriptionPotential Advantages
Catalytic Direct AmidationDirect coupling of a carboxylic acid and an amine using a catalyst.High atom economy (water is the only byproduct), avoids stoichiometric activating agents.
ElectrosynthesisUtilizing electrical current to drive the amide bond formation.Avoids chemical reagents, often proceeds under mild conditions. rsc.org
Silane-Mediated CouplingUsing organosilanes as activating agents for the carboxylic acid.Can be performed without strict exclusion of air or moisture, broad functional group tolerance. themjalab.com
Reagent RecyclingDesigning processes where auxiliary chemicals can be recovered and reused.Reduces waste and cost, improving process efficiency. thieme-connect.com

Elucidation of Unexplored Reactivity Patterns and Novel Transformations

While the classical reactivity of this compound with organometallic reagents is well-documented, research is beginning to uncover its potential in a wider array of chemical transformations. researchgate.netorientjchem.org The Weinreb amide moiety can act as a directing group or participate in unconventional reaction pathways.

Emerging areas of reactivity include:

C-H Functionalization: The amide group can serve as a directing group for transition metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds in the phenyl ring or at the alpha-carbon. nih.gov This allows for the synthesis of more complex derivatives from a simple precursor.

Cycloaddition Reactions: Weinreb amides bearing other functional groups can participate in cycloaddition reactions, providing access to complex heterocyclic structures. orientjchem.org

Unconventional Wittig Reactions: The reaction of Weinreb amides with Wittig reagents to form N-methyl-N-methoxy-enamines, which can be hydrolyzed to ketones, offers an alternative to organometallic reagents under potentially milder conditions. wikipedia.orgorientjchem.org

Novel Group Transfer Reactions: Research has demonstrated that the Weinreb amide can undergo base-utilized cleavage to produce formaldehyde, which can then participate in subsequent reactions like aldol (B89426) condensations. orientjchem.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. This compound and its synthesis are well-suited for integration into these modern platforms.

Future developments in this area include:

Continuous Flow Synthesis: The synthesis of this compound and its subsequent reactions can be performed in continuous flow reactors. unimi.it This allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic reactions.

Automated Synthesis: The stability and predictable reactivity of Weinreb amides make them ideal substrates for automated synthesis platforms. nih.gov These systems can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention, accelerating the discovery of new molecules. The use of boronate-based methodology in automated synthesis highlights the potential for incorporating Weinreb amide chemistry into these advanced systems. nih.gov

Sequential Reactions: Flow chemistry enables the telescoping of reaction sequences. For example, the synthesis of this compound could be immediately followed by a Grignard addition in a subsequent flow module, eliminating the need for isolation and purification of the intermediate.

Advanced Applications in Complex Molecular Architecture Construction and Materials Science

The reliability of the Weinreb amide functionality ensures its continued use in the synthesis of complex molecules with important biological or material properties.

Future applications are envisioned in:

Natural Product Synthesis: this compound will continue to be a key building block in the total synthesis of complex natural products. Its ability to introduce a keto functionality in a controlled manner is crucial for constructing intricate molecular frameworks. numberanalytics.comwikipedia.org Its use has been demonstrated in the synthesis of molecules like macrosphelides A and B and amphidinolide J. wikipedia.org

Pharmaceuticals: In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). numberanalytics.com A notable example is its application in a practical, scalable synthesis of a key intermediate for the antiviral drug remdesivir. nih.gov

Materials Science: While less explored, the incorporation of the this compound moiety into polymers or functional materials is a potential future research direction. The phenyl ring and the reactive amide group could be modified to tune the electronic, optical, or physical properties of new materials.

Synergistic Approaches with Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The intersection of organic synthesis with artificial intelligence (AI) and machine learning (ML) is a rapidly emerging frontier. researchgate.net These computational tools can significantly accelerate the development and optimization of reactions involving this compound.

Synergistic approaches will likely focus on:

Reaction Outcome Prediction: Machine learning models are increasingly used to predict the yield and selectivity of chemical reactions. nih.goveurekalert.org By training algorithms on large datasets of reactions involving Weinreb amides, it will be possible to predict the outcome of a planned reaction with this compound under various conditions, saving time and resources. rjptonline.org

Optimization of Reaction Conditions: AI can be employed to explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature) to identify the optimal conditions for the synthesis or transformation of this compound. gcande.org

De Novo Design of Synthetic Routes: Retrosynthesis software, powered by AI, can propose novel and efficient synthetic routes to complex target molecules that utilize this compound as a key intermediate. gcande.org

Discovery of New Reactions: By analyzing vast amounts of chemical data, machine learning algorithms may identify novel reactivity patterns and propose new transformations for Weinreb amides that have not yet been considered by human chemists. nih.gov

AI/ML ApplicationDescriptionImpact on Research
Predictive ModelingUsing algorithms to forecast reaction yields, selectivity, and potential side products. eurekalert.orgReduces the number of trial-and-error experiments, accelerates process optimization. rjptonline.org
Automated Reaction OptimizationIntegrating ML with robotic systems to autonomously perform and analyze experiments to find optimal conditions.Enables high-throughput screening and rapid identification of ideal reaction parameters. gcande.org
Computer-Aided Synthesis PlanningEmploying AI to design multi-step synthetic pathways to target molecules.Suggests innovative and efficient routes, potentially uncovering non-intuitive strategies. researchgate.net
Discovery of Novel ReactivityAnalyzing reaction data to uncover hidden correlations and propose new chemical transformations. nih.govExpands the synthetic utility of this compound and related compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.